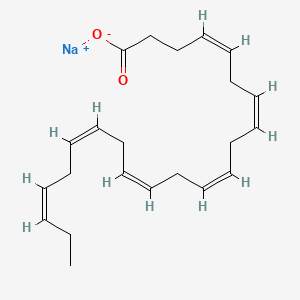

Doconexent sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNDEWVSGZRIFE-FPYKSTABSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-93-4 | |

| Record name | Doconexent sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCONEXENT SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295P7EPT4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Doconexent Sodium (DHA) in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is an essential omega-3 fatty acid that plays a pivotal role in the development and function of the central nervous system. As the most abundant long-chain polyunsaturated fatty acid in the brain, DHA is a critical component of neuronal membranes and is integral to a multitude of cellular processes that underpin neurogenesis, neuronal differentiation, synaptogenesis, and neuronal survival. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on neuronal development, with a focus on key signaling pathways, experimental evidence, and detailed methodologies for researchers in the field.

Introduction

The accumulation of this compound (DHA) in the brain occurs predominantly during the perinatal period, coinciding with rapid brain growth and development. Its incorporation into the phospholipid membranes of neuronal cells influences membrane fluidity, lipid raft formation, and the function of membrane-associated proteins. Deficiencies in DHA levels during critical developmental windows are associated with cognitive deficits and an increased risk of neurological disorders. This guide synthesizes current research to provide a comprehensive technical overview of DHA's functions in neuronal development.

Mechanisms of Action in Neuronal Development

This compound influences several fundamental processes in the developing neuron:

-

Neurite Outgrowth and Neuronal Migration: DHA is a crucial factor in promoting the extension of axons and dendrites, a process fundamental to the formation of neural circuits. Studies have demonstrated that DHA supplementation enhances neurite outgrowth in various neuronal cell models.

-

Synaptogenesis and Synaptic Plasticity: As a primary structural component of synaptic membranes, DHA is essential for the formation and function of synapses. It influences the expression of key synaptic proteins, such as synapsin and postsynaptic density protein 95 (PSD-95), thereby supporting synaptic transmission and plasticity.

-

Neurogenesis and Neuronal Survival: this compound has been shown to promote the proliferation and differentiation of neural stem cells. Furthermore, it exhibits neuroprotective effects by activating pro-survival signaling pathways and inhibiting apoptotic cascades.

Key Signaling Pathways

The neurodevelopmental effects of this compound are mediated by a complex interplay of intracellular signaling pathways. Two of the most well-characterized pathways are the Akt/mTOR and CREB pathways.

The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to activate this pathway, leading to the phosphorylation of key downstream targets that promote protein synthesis and cell growth, which are essential for neuronal maturation and synaptogenesis.

The CREB (cAMP response element-binding protein) signaling pathway plays a critical role in learning, memory, and neuronal plasticity. This compound can modulate this pathway, leading to the transcription of genes involved in neurite outgrowth and synaptic function.

The Biological Properties of Doconexent Sodium: A Technical Guide

Abstract

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is an omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina. Extensive preclinical and clinical research has illuminated its significant biological activities, including anti-inflammatory, anti-neoplastic, and neuroprotective effects. This technical guide provides an in-depth overview of the core biological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and a summary of quantitative data from key studies. Detailed summaries of experimental protocols for assessing its activity are also provided for researchers and drug development professionals.

Introduction

Doconexent, commonly known as docosahexaenoic acid (DHA), is a 22-carbon chain omega-3 fatty acid with six cis double bonds.[1] As an essential fatty acid, it plays a crucial role in various physiological processes. The sodium salt form, this compound, enhances its utility in specific formulations. This document will delve into the multifaceted biological activities of the doconexent molecule, focusing on its therapeutic potential in oncology, inflammatory disorders, and neurodegenerative diseases.

Anti-Neoplastic Properties

Doconexent has demonstrated significant anti-cancer effects across a range of preclinical models. Its mechanisms of action are multifactorial, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and enhancement of the efficacy of conventional chemotherapy agents.

In Vitro Cytotoxicity

Doconexent exhibits cytotoxic effects against various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell type, indicating differential sensitivity.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer | 20.2 | [2] |

| MDA-MB-231 | Breast Cancer | >200 | [2] |

| MDA-MB-435s | Breast Cancer | ~70-100 | [2] |

| PC3 | Prostate Cancer | 22.05 | [3] |

| AGS | Gastric Cancer | Decreased by 3.56-2.15-fold when combined with 5-FU | |

| MDA-MB-231 (DHEA) | Breast Cancer (TNBC) | 27.29 | |

| MDA-MB-436 (DHEA) | Breast Cancer (TNBC) | 19.76 |

DHEA: Docosahexaenoyl ethanolamide, a derivative of DHA.

Mechanisms of Anti-Cancer Activity

Doconexent's anti-neoplastic properties are mediated through several signaling pathways:

-

Induction of Oxidative Stress and Apoptosis: Doconexent increases the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This process can involve the activation of caspase 8.

-

Inhibition of Metastasis: It has been shown to suppress breast cancer lung metastasis by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This is achieved by blocking the Cox-2-PGE2-NF-κB signaling cascade.

-

Cell Cycle Arrest: In combination with agents like 5-fluorouracil, doconexent can induce cell cycle arrest in the G0/G1 phase.

Preclinical In Vivo Studies

In animal models, dietary supplementation with doconexent has been shown to reduce tumor growth and enhance the efficacy of chemotherapeutic agents like carboplatin in ovarian cancer patient-derived xenografts.

Anti-Inflammatory and Immunomodulatory Effects

Doconexent exerts potent anti-inflammatory effects by modulating the production of inflammatory mediators and influencing immune cell function.

Signaling Pathways in Inflammation

The anti-inflammatory actions of doconexent are primarily mediated through:

-

PPAR Activation: Doconexent is a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ has anti-inflammatory effects.

-

NF-κB Inhibition: Doconexent can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. This leads to a reduction in the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α.

-

Eicosanoid Metabolism: Doconexent is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce specialized pro-resolving mediators (SPMs), including resolvins and protectins, which actively resolve inflammation.

Figure 1: Simplified signaling pathway of doconexent's anti-inflammatory action.

Effects on Cytokine Production

Doconexent has been shown to reduce the production of pro-inflammatory cytokines in various cell types. For instance, it can decrease the secretion of IL-6 and IL-8 in cytokine-stimulated endothelial cells with a half-maximal inhibition at less than 10 µmol/L. In lipopolysaccharide (LPS)-stimulated macrophages, higher concentrations of doconexent selectively decrease the production of IL-1β and TNF-α.

Neuroprotective Properties

As a major component of neuronal membranes, doconexent is critical for brain health and function. It exhibits neuroprotective effects relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanisms in Neuroprotection

-

Modulation of Amyloid Precursor Protein (APP) Processing: Doconexent can promote the non-amyloidogenic cleavage of APP, potentially reducing the formation of neurotoxic amyloid-β plaques.

-

Anti-inflammatory Action in the CNS: By reducing neuroinflammation, doconexent helps protect neurons from inflammatory damage.

-

Support of Neuronal Function: It influences G-protein coupled receptor activity and transmembrane transport, which are vital for neuronal signaling.

Clinical Studies in Neurodegenerative Diseases

Clinical trials investigating the effects of doconexent supplementation in neurodegenerative diseases have yielded mixed results, with some studies suggesting benefits in early stages or in specific patient populations. Dosages in these trials have varied widely.

| Condition | Daily Dosage of Doconexent (DHA) | Key Findings | Reference(s) |

| Alzheimer's Disease (AD) | 2 g | No difference in cognitive decline in mild to moderate AD. | |

| Mild Cognitive Impairment (MCI) | 0.7 g | No significant differences in cognitive outcomes. | |

| Parkinson's Disease (PD) | 800 mg (+ 290 mg EPA) | Reduction in depression scores, but no effect on motor symptoms. | |

| High risk of AD (APOE4 carriers) | 2 g | Investigating brain bioavailability. | |

| MCI or AD | 0.7 g/day or 0.35 g/day (+ 0.8 g/day EPA) | No significant differences in cognitive or functional abilities. |

Effects on Platelet Aggregation

Doconexent can modulate platelet reactivity, which has implications for cardiovascular health.

Mechanism of Action

Monohydroxy derivatives of doconexent, formed via lipoxygenase activity, can inhibit thromboxane-induced platelet aggregation. This is a key mechanism for reducing the risk of thrombosis.

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or vary between laboratories. However, this section outlines the standard methodologies for assessing the key biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general workflow for determining the IC50 of doconexent in a cancer cell line.

Figure 2: Workflow for determining in vitro cytotoxicity using an MTT assay.

Methodological Summary:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives the vehicle only.

-

Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting cell viability against the log of the doconexent concentration and fitting the data to a dose-response curve.

NF-κB Activation Assay (Immunofluorescence)

This method allows for the visualization and quantification of NF-κB nuclear translocation, a key step in its activation.

Methodological Summary:

-

Cell Culture and Treatment: Macrophages or other relevant cell types are cultured on coverslips or in imaging-compatible plates. Cells are pre-treated with this compound for a specified time before being stimulated with an inflammatory agent (e.g., LPS) to induce NF-κB activation.

-

Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.

-

Immunostaining: Cells are incubated with a primary antibody specific for an NF-κB subunit (e.g., p65/RelA). This is followed by incubation with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.

-

Imaging: The cells are imaged using a fluorescence microscope.

-

Analysis: The fluorescence intensity of the NF-κB antibody stain in the nucleus and cytoplasm is quantified. A reduction in nuclear translocation in doconexent-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.

PPARγ Activation Assay (Reporter Gene Assay)

This assay measures the ability of doconexent to activate the transcription of genes regulated by PPARγ.

Methodological Summary:

-

Cell Transfection: A suitable cell line is co-transfected with two plasmids: one containing a PPARγ expression vector and another containing a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

-

Treatment: The transfected cells are treated with this compound or a known PPARγ agonist (positive control).

-

Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity in doconexent-treated cells compared to the untreated control indicates PPARγ activation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing platelet function.

Methodological Summary:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in sodium citrate tubes. PRP is prepared by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a blank.

-

Assay Procedure: PRP is placed in a cuvette in an aggregometer, which measures light transmission through the sample. A stirring bar ensures platelets remain in suspension.

-

Treatment and Agonist Addition: The PRP is incubated with this compound or a control vehicle. A platelet agonist (e.g., collagen, ADP, or arachidonic acid) is then added to induce aggregation.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. The inhibitory effect of doconexent is determined by comparing the aggregation in its presence to that of the control.

Conclusion

This compound, through its active moiety doconexent (DHA), exhibits a wide range of biological properties with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, and neurodegeneration underscores its importance as a subject of ongoing research and development. The data and methodologies summarized in this guide provide a comprehensive resource for scientists and researchers in the field. Further investigation, particularly through well-designed clinical trials, is necessary to fully elucidate its therapeutic applications in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the cytotoxicity induced by didocosahexaenoin, an omega 3 derivative, in human prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Doconexent Sodium on Cell Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that plays a critical role in the structural integrity and function of cellular membranes. Its incorporation into the phospholipid bilayer significantly influences the biophysical properties of the membrane, most notably its fluidity. This technical guide provides an in-depth analysis of the effects of this compound on cell membrane fluidity, detailing the underlying mechanisms, experimental quantification, and the consequential impact on cellular signaling pathways.

Core Mechanism: Integration into the Phospholipid Bilayer

Doconexent, as a highly unsaturated fatty acid with 22 carbon atoms and six double bonds, introduces a significant degree of molecular disorder when incorporated into the cell membrane. The kinks in its acyl chain, a result of the cis double bonds, disrupt the tight packing of adjacent phospholipid molecules. This disruption increases the intermolecular space, thereby enhancing the rotational and lateral diffusion of membrane components, which is the definition of increased membrane fluidity.

Quantitative Analysis of Doconexent's Effect on Membrane Fluidity

The influence of doconexent on membrane fluidity can be quantitatively assessed using various biophysical techniques. The following tables summarize key findings from studies that have measured these effects.

Table 1: Effect of Doconexent (DHA) on Steady-State Fluorescence Anisotropy

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescent probe embedded in the membrane. A lower anisotropy value indicates higher rotational freedom and thus, greater membrane fluidity.

| Cell Type | Probe | Doconexent (DHA) Concentration | Change in Steady-State Fluorescence Anisotropy (rss) | Reference |

| Adult Rat Ventricular Myocytes | TMAP-DPH | Dose-dependent | Decrease in rss with increasing concentration | [1] |

Table 2: Correlation between Doconexent (DHA) Content and Membrane Fluidity

Pyrene excimer formation is another method to assess membrane fluidity. The rate of excimer formation, which is dependent on the lateral diffusion of pyrene-labeled probes, is directly proportional to membrane fluidity.

| Cell Type | Method | Correlation | Reference |

| Y-79 Retinoblastoma Cells | Pyrene Excimer Formation | Direct correlation between DHA content and membrane fluidity (Pearson's rho = 0.96)[2] | [2] |

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol provides a general framework for assessing membrane fluidity using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) or N-((4-(6-phenyl-1,3,5-hexatrienyl)phenyl)propyl) trimethyl-ammonium p-toluene-sulfonate (TMAP-DPH).

Materials:

-

Cells of interest

-

This compound (DHA)

-

Fluorescent probe (e.g., DPH or TMAP-DPH) stock solution in a suitable solvent (e.g., ethanol or DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Fluorometer with polarization capabilities

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound for a specified duration. Include an untreated control group.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them twice with PBS to remove any residual media and treatment solution.

-

Labeling with Fluorescent Probe: Resuspend the cells in PBS and add the fluorescent probe to a final concentration typically in the micromolar range. Incubate in the dark at a controlled temperature (e.g., 37°C) for a sufficient time to allow the probe to incorporate into the cell membranes.

-

Washing: Wash the cells twice with PBS to remove any unincorporated probe.

-

Fluorescence Anisotropy Measurement: Resuspend the labeled cells in PBS and transfer to a cuvette. Measure the fluorescence anisotropy using a fluorometer. The excitation and emission wavelengths will depend on the specific probe used (e.g., for DPH, excitation ~360 nm, emission ~430 nm).

-

Data Analysis: The fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities measured with the emission polarizer oriented parallel and perpendicular to the excitation polarizer, respectively, and G is the grating factor.

Measurement of Membrane Fluidity using Pyrene Excimer Formation

This protocol outlines the use of a pyrene-labeled fatty acid, such as pyrenedecanoic acid, to measure lateral membrane fluidity.

Materials:

-

Cells of interest

-

This compound (DHA)

-

Pyrene-labeled fatty acid probe (e.g., pyrenedecanoic acid)

-

Appropriate cell culture medium and buffers

-

Fluorometer capable of measuring dual-wavelength emission

Procedure:

-

Cell Culture and Treatment: As described in the fluorescence anisotropy protocol.

-

Labeling with Pyrene Probe: Incubate the treated and control cells with the pyrene-labeled fatty acid probe. The probe will incorporate into the cell membranes.

-

Fluorescence Measurement: Excite the pyrene probe at its excitation maximum (around 340 nm). Measure the fluorescence emission at two wavelengths: one corresponding to the monomer emission (around 373-400 nm) and the other to the excimer (excited dimer) emission (around 470 nm).

-

Data Analysis: Calculate the ratio of the excimer to monomer fluorescence intensity (IE/IM). An increase in this ratio indicates a higher rate of excimer formation, which corresponds to increased lateral diffusion and therefore, higher membrane fluidity.

Signaling Pathways Modulated by Doconexent-Induced Changes in Membrane Fluidity

The alteration of membrane fluidity by this compound has profound effects on various cellular signaling pathways by influencing the function of membrane-embedded proteins and the organization of membrane microdomains.

Apoptosis Signaling Pathway

Doconexent has been shown to induce apoptosis in cancer cells, in part by altering membrane properties. Increased membrane fluidity can modulate the activity of death receptors and downstream signaling molecules.

Lipid Raft Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. Doconexent, due to its molecular shape, can disrupt the ordered structure of lipid rafts, leading to the displacement or altered activity of raft-associated signaling proteins.

G-Protein Coupled Receptor (GPCR) Signaling

The function of many GPCRs is sensitive to the lipid environment of the membrane. Increased membrane fluidity can alter the conformational state of GPCRs and their coupling to G-proteins, thereby modulating downstream signaling cascades.

Conclusion

This compound is a potent modulator of cell membrane fluidity. Its incorporation into the phospholipid bilayer leads to a more disordered and fluid membrane state. This biophysical change has significant consequences for cellular function, impacting a wide range of signaling pathways that are crucial in both physiological and pathological processes. A thorough understanding of these effects is essential for researchers and professionals involved in drug development, as the modulation of membrane fluidity by this compound presents a promising avenue for therapeutic intervention in various diseases.

References

- 1. Membrane fluidity changes are associated with the antiarrhythmic effects of docosahexaenoic acid in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of docosahexaenoic acid on membrane fluidity and function in intact cultured Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Doconexent Sodium: An In-depth Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is an omega-3 polyunsaturated fatty acid demonstrating significant anti-inflammatory properties. Its therapeutic potential is rooted in its ability to modulate multiple signaling pathways that are central to the inflammatory response. This technical guide provides a comprehensive overview of the core anti-inflammatory pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting the following pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: A pivotal regulator of inflammatory gene expression.

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Pathway: A nuclear receptor with profound anti-inflammatory functions.

-

G-protein Coupled Receptor 120 (GPR120) Pathway: A cell surface receptor that senses free fatty acids and mediates anti-inflammatory signals.

-

NLRP3 Inflammasome Pathway: A multi-protein complex that drives the maturation of potent pro-inflammatory cytokines.

The following sections delve into the specifics of each pathway, supported by experimental data and methodologies.

Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling cascade, a central pathway in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism of Action

DHA interferes with NF-κB activation at multiple levels. A key mechanism is the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This retains the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB pathway by blocking IKK complex activation.

Quantitative Data

| Parameter | Cell Type | Treatment | Result | Reference |

| NF-κB DNA Binding Activity | C2C12 myotubes | 400 µM DHA | 68% reduction compared to BSA control | [1] |

| p65 Nuclear Translocation | A549 and H1975 cells | 15 µM DHA for 48 hours | Decreased nuclear localization of p65 | [2] |

| IκBα Phosphorylation | C2C12 myotubes | 400 µM DHA for 24 hours | More efficient decrease than 400 µM EPA | [1] |

| Pro-inflammatory Cytokine Expression (TNF-α) | LPS-stimulated THP-1 macrophages | 100 µM DHA | Significant decrease in TNF-α production | [3] |

| Pro-inflammatory Cytokine Expression (IL-6) | LPS-stimulated THP-1 macrophages | 100 µM DHA | Significant decrease in IL-6 production |

Experimental Protocol: Western Blot for NF-κB p65 Nuclear Translocation

Objective: To determine the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus (e.g., LPS).

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound (DHA)

-

Lipopolysaccharide (LPS)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere overnight. Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 30-60 minutes).

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the p65 levels in the nuclear fraction to the Lamin B1 levels and the p65 levels in the cytoplasmic fraction to the GAPDH levels.

-

Activation of the PPARγ Pathway

This compound is a natural ligand for PPARγ, a nuclear receptor that plays a critical role in regulating adipogenesis, glucose metabolism, and inflammation.

Mechanism of Action

Upon binding to DHA, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transrepression of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Signaling Pathway Diagram

Caption: this compound activates PPARγ, leading to anti-inflammatory gene expression.

Quantitative Data

| Parameter | Cell Type | Treatment | Result | Reference |

| PPARγ Expression | C2C12 myotubes | 400 µM DHA | 2.0-fold induction compared to BSA control | |

| PPARγ mRNA and Protein Activity | HK-2 cells | 10 µM and 100 µM DHA | Two- to threefold increase |

Experimental Protocol: PPARγ Reporter Gene Assay

Objective: To quantify the activation of PPARγ by this compound.

Materials:

-

Cells stably or transiently transfected with a PPARγ expression vector and a reporter plasmid containing a PPRE-driven luciferase gene.

-

Cell culture reagents.

-

This compound (DHA).

-

Positive control (e.g., Rosiglitazone).

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Transfection and Plating: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a PPRE-luciferase reporter vector. Plate the transfected cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a positive control for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold induction of PPARγ activity relative to the vehicle-treated control.

Activation of the GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a cell surface receptor that is activated by long-chain fatty acids, including DHA. Its activation triggers potent anti-inflammatory responses.

Mechanism of Action

Upon binding of DHA, GPR120 recruits β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1. This disrupts the TAK1-TAB1-TAB2 complex, thereby inhibiting downstream activation of the NF-κB and JNK pathways.

Signaling Pathway Diagram

Caption: this compound activates GPR120, leading to the inhibition of pro-inflammatory signaling.

Quantitative Data

| Parameter | Cell Type | Treatment | Result | Reference |

| EC50 for SRE-luc reporter activation | RAW 264.7 cells | DHA | 1–10 μM | |

| ERK Phosphorylation | RAW 264.7 cells | DHA | Activation abolished by GPR120 knockdown |

Experimental Protocol: GPR120-Mediated Calcium Mobilization Assay

Objective: To measure the activation of GPR120 by this compound through the quantification of intracellular calcium mobilization.

Materials:

-

Cells expressing GPR120 (e.g., HEK293 cells stably expressing GPR120).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound (DHA).

-

Positive control (e.g., a known GPR120 agonist).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

-

Cell Plating: Plate GPR120-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 1 hour at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Compound Addition and Measurement:

-

Place the plate in a FLIPR or on a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add various concentrations of this compound or a positive control to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of this compound to determine the EC50 value.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a cytosolic multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

Mechanism of Action

The precise mechanism by which DHA inhibits the NLRP3 inflammasome is still under investigation, but it is thought to involve the modulation of upstream signaling events such as potassium efflux and the generation of reactive oxygen species (ROS), both of which are critical for NLRP3 activation.

Signaling Pathway Diagram

Caption: this compound inhibits NLRP3 inflammasome activation by targeting upstream signals.

Quantitative Data

| Parameter | Cell Type | Treatment | Result | Reference |

| Caspase-1 Activity | Hcys-induced mouse podocytes | 17S-HDHA (DHA metabolite) | Remarkable attenuation of Hcys-induced activation | |

| IL-1β Production | Hcys-induced mouse podocytes | 17S-HDHA (DHA metabolite) | Remarkable attenuation of Hcys-induced production | |

| IL-1β Secretion | LPS and Nigericin-stimulated macrophages | NSC697923 (caspase-1 inhibitor) | IC50 value of 1.737 μM for caspase-1 inhibition |

Experimental Protocol: Caspase-1 Activity Assay

Objective: To measure the effect of this compound on caspase-1 activity as an indicator of NLRP3 inflammasome activation.

Materials:

-

THP-1 cells or bone marrow-derived macrophages (BMDMs).

-

Cell culture reagents.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Lipopolysaccharide (LPS).

-

NLRP3 activator (e.g., ATP or Nigericin).

-

This compound (DHA).

-

Caspase-1 activity assay kit (fluorometric or colorimetric).

-

Plate reader.

Procedure:

-

Cell Priming and Treatment:

-

For THP-1 cells, differentiate with PMA for 24-48 hours.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

-

Inflammasome Activation: Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).

-

Caspase-1 Activity Measurement:

-

Lyse the cells and measure caspase-1 activity in the cell lysates according to the manufacturer's protocol of the caspase-1 activity assay kit.

-

The assay typically involves the cleavage of a specific substrate by active caspase-1, which releases a fluorescent or colorimetric reporter.

-

-

Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percentage of inhibition of caspase-1 activity by this compound relative to the stimulated control.

Conclusion

This compound is a multifaceted anti-inflammatory agent that modulates several key signaling pathways. Its ability to inhibit NF-κB, activate PPARγ, engage GPR120, and suppress the NLRP3 inflammasome underscores its significant potential in the development of novel therapeutics for a wide range of inflammatory disorders. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate and harness the anti-inflammatory properties of this important omega-3 fatty acid.

References

- 1. DHA inhibits protein degradation more efficiently than EPA by regulating the PPARγ/NFκB pathway in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Doconexent Sodium: A Deep Dive into its Function as a Signaling Molecule in the Brain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is an omega-3 fatty acid that is a primary structural component of the human brain. Beyond its structural role, this compound is a potent signaling molecule with pleiotropic effects on neuronal function, survival, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in the brain, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Signaling Pathways of this compound

This compound exerts its influence on brain physiology through multiple, interconnected signaling cascades. These pathways collectively contribute to its neuroprotective, anti-inflammatory, and pro-cognitive effects.

G-Protein Coupled Receptor (GPCR) Activation

Doconexent is a natural ligand for G-protein coupled receptors, most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFA1) and GPR110 (ADGRF1).[1][2][3][4][5]

-

GPR40 Signaling: Activation of GPR40 by doconexent in the brain has been linked to the modulation of brain-derived neurotrophic factor (BDNF) expression. This signaling cascade involves the downstream activation of the Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. GPR40 is widely expressed in the human brain, including the hippocampus and cortex, making it a key therapeutic target.

-

GPR110 Signaling (via Synaptamide): Doconexent is metabolized in the brain to the endocannabinoid-like molecule, N-docosahexaenoylethanolamine, also known as synaptamide. Synaptamide then acts as a high-affinity ligand for GPR110. This interaction triggers a canonical Gs-coupled pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP-response element-binding protein (CREB), a critical regulator of genes involved in neuronal plasticity and survival.

Modulation of Membrane Phospholipids and Downstream Kinases

Doconexent is a key component of neuronal membranes, and its incorporation into phospholipids, particularly phosphatidylserine (PS), has profound signaling consequences.

-

Phosphatidylserine (PS)-Dependent Signaling: Doconexent supplementation leads to an accumulation of PS in neuronal membranes. These PS-rich domains facilitate the recruitment and activation of several key survival kinases, including Raf-1, Protein Kinase C (PKC), and Akt. The activation of the PI3K/Akt pathway is a critical component of doconexent's anti-apoptotic effects.

References

- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 2. Effects of docosahexaenoic acid on the survival and neurite outgrowth of rat cortical neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cAMP-Glo™ Assay Protocol [promega.com]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Neuroprotective Effects of Doconexent Sodium: A Technical Guide

Abstract

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), has garnered significant attention for its potential neuroprotective properties. This technical guide provides an in-depth overview of the in-vitro research landscape exploring these effects. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the key findings, experimental methodologies, and implicated signaling pathways. This document summarizes quantitative data from multiple studies into structured tables, details common experimental protocols, and visualizes complex biological processes using Graphviz diagrams to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. In-vitro models provide a crucial platform for dissecting the molecular mechanisms underlying these diseases and for the preliminary screening of potential therapeutic agents. This compound, an omega-3 fatty acid, has emerged as a promising candidate for neuroprotection. In-vitro studies have demonstrated its ability to counteract various neurotoxic insults, including excitotoxicity, oxidative stress, inflammation, and amyloid-beta (Aβ) induced damage.[1][2][3][4] This guide aims to synthesize the current in-vitro evidence, providing a practical and detailed resource for the scientific community.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified in numerous in-vitro studies. The following tables summarize key findings across different models of neuronal injury.

Table 1: Protection Against Glutamate-Induced Excitotoxicity

| Cell Type | This compound Concentration | Glutamate Concentration | Endpoint Measured | % Protection / Effect | Reference |

| Rat Hippocampal Cultures | 5-50 µg/ml | Not Specified | Cell Viability | Markedly increased | [3] |

| Rat Hippocampal Cultures | 5-50 µg/ml | Not Specified | Nitric Oxide (NO) Production | Inhibited | |

| Rat Hippocampal Cultures | 5-50 µg/ml | Not Specified | Calcium Influx | Inhibited |

Table 2: Attenuation of Amyloid-Beta (Aβ) Induced Toxicity

| Cell Type | This compound Concentration | Aβ Species & Concentration | Endpoint Measured | % Protection / Effect | Reference |

| Neurons, Glial Cells, Brain Endothelial Cells, Pericytes | 30 µM | Aβ42 (15 µM) | Cell Viability | Significantly decreased Aβ42-induced toxicity | |

| Neuro 2A Cells | Not Specified | Soluble Aβ oligomers | Neuronal Survival | Significantly increased | |

| In-vitro fibrillation assay | Dose-dependent | Aβ(25-35) | Fibrillation | Significantly reduced | |

| In-vitro fibrillation assay | Dose-dependent | Aβ(25-35) | Oligomer Levels | Significantly decreased |

Table 3: Modulation of Apoptosis

| Cell Type | This compound Concentration | Apoptotic Stimulus | Endpoint Measured | % Protection / Effect | Reference |

| Neuro 2A Cells | Not Specified | Serum Starvation | DNA Fragmentation | Reduced | |

| Neuro 2A Cells | Not Specified | Serum Starvation | Caspase-3 Activity | Reduced | |

| Neurons | Not Specified | Soluble Aβ oligomers | Caspase Activation | Prevented |

Table 4: Anti-inflammatory and Antioxidant Effects

| Cell Type | This compound Concentration | Insult | Endpoint Measured | % Protection / Effect | Reference |

| Microglial Cells | Not Specified | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Diminished | |

| Microglial Cells | Not Specified | LPS | Nitric Oxide (NO) Release | Decreased | |

| Rat Hippocampal Cultures | 5-50 µg/ml | Glutamate | Glutathione Peroxidase (GSH-Px) Activity | Increased | |

| Rat Hippocampal Cultures | 5-50 µg/ml | Glutamate | Glutathione Reductase (GR) Activity | Increased | |

| Pericytes, Endothelial, and Glial Cells | 30 µM | Aβ42 | Reactive Oxygen Species (ROS) Production | Decreased |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments commonly used to assess the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include Neuro 2A (mouse neuroblastoma), SH-SY5Y (human neuroblastoma), and BV-2 (mouse microglia). Primary neuronal cultures from rat or mouse hippocampus or cortex are also frequently employed.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Neurobasal medium supplemented with fetal bovine serum (FBS) or B-27 supplement, respectively, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation and Application: this compound is typically dissolved in a suitable solvent, such as DMSO or ethanol, to create a stock solution. This stock is then diluted in culture medium to the desired final concentrations. Cells are often pre-treated with this compound for a specific period (e.g., 24 hours) before the application of a neurotoxic insult.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Plate cells in a 96-well plate at a predetermined optimal density.

-

After cell attachment and treatment with this compound and/or a neurotoxin, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Measurement of Apoptosis (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

-

Principle: The assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.

-

Protocol (Colorimetric):

-

Lyse the treated cells using a supplied lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add a standardized amount of protein lysate to each well.

-

Add the reaction buffer containing the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated through the modulation of several intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the putative points of intervention by this compound.

Anti-Apoptotic Signaling

This compound has been shown to inhibit apoptosis by activating pro-survival pathways. One key mechanism involves the potentiation of the Raf-1/ERK pathway.

Caption: this compound promotes neuronal survival by enhancing phosphatidylserine accumulation, which in turn activates the pro-survival Raf-1/ERK pathway and inhibits caspase-3 activity.

Anti-Inflammatory Signaling in Microglia

In microglial cells, this compound can suppress the inflammatory response triggered by stimuli like LPS by inhibiting the NF-κB signaling pathway.

Caption: this compound inhibits LPS-induced neuroinflammation by suppressing the activation of IKK, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.

Neurogenesis and Neuronal Differentiation Signaling

This compound and its metabolite, synaptamide, have been shown to promote neurogenesis and neuronal differentiation through the activation of the PKA-CREB and WNT signaling pathways.

Caption: this compound promotes neurogenesis by activating both the PKA-CREB and WNT/β-catenin signaling pathways, leading to the expression of genes involved in neuronal development.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the in-vitro neuroprotective effects of this compound.

Caption: A typical experimental workflow for assessing the in-vitro neuroprotective effects of this compound, from cell preparation to data analysis.

Conclusion

The in-vitro evidence strongly supports the neuroprotective potential of this compound against a range of neurotoxic insults. Its multifaceted mechanism of action, involving the modulation of apoptosis, inflammation, and oxidative stress through various signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative findings, detailing essential experimental protocols, and visualizing the complex molecular pathways involved. Future in-vitro studies should focus on more complex models, such as co-cultures and organoids, to better recapitulate the intricate environment of the central nervous system and further elucidate the therapeutic potential of this compound.

References

- 1. mpbio.com [mpbio.com]

- 2. Activation of WNT and CREB signaling pathways in human neuronal cells in response to the Omega-3 fatty acid docosahexaenoic acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A workflow to practically apply true dose considerations to in vitro testing for next generation risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Doconexent in Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological process that underlies learning, memory, and cognitive function.[1][2] The molecular machinery governing these changes is a primary focus of neuroscientific research and a key target for therapeutic intervention in neurodegenerative and psychiatric disorders.

This technical guide explores the role of doconexent, a highly purified form of docosahexaenoic acid (DHA), in modulating synaptic plasticity. DHA is an essential omega-3 polyunsaturated fatty acid that is highly concentrated in the brain and is a critical component of neuronal cell membranes.[3][4][5] The available scientific literature predominantly refers to DHA; therefore, this document will use "DHA" to refer to the active molecule while acknowledging its availability as doconexent. We will dissect the core mechanisms, signaling pathways, and experimental evidence demonstrating how DHA influences synaptic structure and function.

Core Mechanisms of Action

DHA exerts its influence on synaptic plasticity through a combination of structural and signaling-mediated mechanisms.

2.1 Structural Integration into Neuronal Membranes DHA is a major structural component of the phospholipids that constitute neuronal membranes, with the highest concentrations found in synaptic membranes. Its unique physical properties impart high fluidity and flexibility to the membrane. This is not a passive role; enhanced membrane fluidity is essential for the optimal conformational function of embedded proteins, including neurotransmitter receptors, ion channels, and transporters, thereby directly impacting synaptic transmission.

2.2 Modulation of Synaptic Protein Expression A significant body of evidence shows that DHA supplementation directly influences the synthesis of key synaptic proteins. Administration of DHA leads to increased brain levels of both presynaptic and postsynaptic proteins that are essential for synapse formation and maintenance. These include:

-

Presynaptic Proteins: Such as synapsin-1 and syntaxin-3, which are involved in synaptic vesicle clustering and fusion.

-

Postsynaptic Proteins: Including the scaffolding protein PSD-95 and subunits of critical glutamate receptors like NMDA (NR2A, NR2B) and AMPA (GluR1, GluR2), which are central to long-term potentiation (LTP).

2.3 Enhancement of Neurotrophic Signaling One of the most critical mechanisms of DHA is its ability to potentiate the action of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of synaptic plasticity. DHA has been shown to increase BDNF expression and enhance its signaling cascade, creating a favorable environment for synaptic growth and strengthening.

Key Signaling Pathways in DHA-Mediated Plasticity

DHA activates and modulates multiple intracellular signaling cascades that converge to regulate gene expression and protein synthesis necessary for lasting synaptic changes.

3.1 BDNF/TrkB-CREB Signaling Pathway This is a central pathway for activity-dependent synaptic plasticity. DHA enhances the synthesis and signaling of BDNF. Upon binding to its receptor, Tyrosine kinase B (TrkB), BDNF initiates downstream cascades including PI3K/Akt and ERK/MAPK. These pathways ultimately lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB moves to the nucleus and promotes the transcription of genes crucial for synaptic plasticity, including BDNF itself, forming a positive feedback loop that sustains synaptic potentiation.

3.2 GPR40-Mediated Signaling DHA can also function as a direct signaling molecule by acting as an agonist for the G-protein coupled receptor GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Studies in primary cortical neurons show that DHA's activation of GPR40 modulates BDNF expression through the downstream activation of the ERK and p38-MAPK pathways, providing another route by which DHA can influence neurotrophin levels.

3.3 Phosphatidylserine (PS)-Dependent Signaling DHA's incorporation into membrane phospholipids preferentially increases the synthesis of phosphatidylserine (PS). This enrichment of PS in the inner leaflet of the neuronal membrane acts as a docking site for key signaling kinases, facilitating their translocation and activation. Specifically, higher PS levels promote the activation of Akt and Protein Kinase C (PKC), two critical kinases involved in pathways that support neuronal survival, plasticity, and suppress apoptosis.

Summary of Effects on Synaptic Markers

While detailed quantitative data from individual studies varies, a consistent pattern of effects has been observed across the literature. The following table summarizes the principal effects of DHA on key molecular and cellular markers of synaptic plasticity.

Table 1: Summary of Doconexent (DHA) Effects on Synaptic Plasticity Markers

| Category | Marker | Observed Effect | References |

|---|---|---|---|

| Presynaptic Proteins | Synapsin-1 | Increased | |

| Syntaxin-3 | Increased | ||

| Postsynaptic Proteins | PSD-95 | Increased | |

| NMDA Receptors (e.g., NR2A, NR2B) | Increased | ||

| AMPA Receptors (e.g., GluR1, GluR2) | Increased | ||

| Signaling Molecules | BDNF | Increased Expression/Action | |

| Phosphorylated CREB (pCREB) | Increased | ||

| Akt | Activation | ||

| Cellular/Functional | Neurite Outgrowth | Promoted | |

| Synaptogenesis (Synapse Formation) | Promoted | ||

| Long-Term Potentiation (LTP) | Enhanced / Restored |

| | Dendritic Spine Density | Increased | |

Key Experimental Methodologies

The effects of DHA on synaptic plasticity are investigated using a combination of molecular, imaging, and electrophysiological techniques. While detailed protocols are study-specific, the core workflows are standardized.

5.1 Analysis of Synaptic Protein Expression (Western Blot) Western blotting is used to quantify the levels of specific synaptic proteins in response to DHA treatment. The workflow involves separating proteins by size, transferring them to a membrane, and using antibodies to detect proteins of interest.

5.2 Assessment of Synaptic Function (Electrophysiology) Long-Term Potentiation (LTP) is the gold-standard assay for measuring synaptic strength and plasticity in vitro. The technique is typically performed on acute brain slices, often from the hippocampus. Field excitatory postsynaptic potentials (fEPSPs) are recorded to measure the strength of a population of synapses before and after a high-frequency electrical stimulation (tetanus) that induces LTP. Studies have shown that DHA is crucial for the induction of LTP.

5.3 Visualization of Synaptic Structures (Immunocytochemistry) Immunocytochemistry (for cells) or immunohistochemistry (for tissues) allows for the direct visualization of synaptic components. By using fluorescently-labeled antibodies against proteins like synapsin (presynaptic) and PSD-95 (postsynaptic), researchers can image and quantify changes in synapse number, size, and density following DHA treatment.

Conclusion and Future Directions

Doconexent (DHA) is a powerful modulator of synaptic plasticity, acting through a sophisticated interplay of structural and signaling mechanisms. By integrating into synaptic membranes, it creates an optimal biophysical environment for synaptic transmission. Concurrently, it activates key signaling pathways (BDNF-TrkB-CREB, GPR40, PS-Akt/PKC) that drive the expression of genes and proteins necessary for synaptogenesis, neurite outgrowth, and the lasting enhancement of synaptic strength.

For drug development professionals, DHA represents a compelling molecule of interest. Its pleiotropic effects on fundamental aspects of neuronal health and plasticity suggest its potential utility in conditions characterized by synaptic dysfunction, including age-related cognitive decline and neurodegenerative diseases.

Future research should focus on:

-

Metabolite Activity: Further investigating the specific roles of DHA-derived metabolites, such as N-docosahexaenoylethanolamide (synaptamide), which may have potent, targeted synaptogenic effects.

-

Pathway Crosstalk: Elucidating the precise integration and crosstalk between the various signaling pathways activated by DHA.

-

Translational Studies: Conducting robust clinical trials to determine optimal dosing and formulations of doconexent for specific neurological conditions and to correlate molecular changes with cognitive outcomes in humans.

References

- 1. Long-term potentiation and cognitive drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights [mdpi.com]

- 5. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Doconexent Sodium on Gene Expression in Neural Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is an omega-3 fatty acid that plays a crucial role in brain development and function. Emerging research has highlighted its significant impact on neural stem cells (NSCs), particularly in promoting neuronal differentiation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound on gene expression in NSCs, with a focus on quantitative data, experimental protocols, and key signaling pathways. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of neuroscience and regenerative medicine.

Data Presentation: Quantitative Effects on Gene and Protein Expression

This compound and its active metabolite, N-docosahexaenoylethanolamine (synaptamide), have been shown to significantly alter the expression of genes and proteins critical for neuronal differentiation. The following tables summarize the key quantitative findings from various studies.

Table 1: Effect of this compound (DHA) and Synaptamide on Neuronal Marker Expression in Neural Stem Cells

| Treatment | Marker | Method | Result | Reference |

| 1 µM DHA (7 days) | MAP2 | Immunocytochemistry | Increase from 10.5 ± 2.5% to 25.2 ± 3.6% of total cells (p < 0.001)[1] | [1] |

| 1 µM DHA (7 days) | Tuj-1 | Immunocytochemistry | Increase from 13.8 ± 3.3% to 30.0 ± 4.5% of total cells (p < 0.001)[1] | [1] |

| 10 nM Synaptamide (7 days) | MAP2 | Immunocytochemistry | ~2.3-fold increase compared to control[1] | |

| 10 nM Synaptamide (7 days) | Tuj-1 | Immunocytochemistry | Not specified | |

| 10 nM Synaptamide + 20 nM URB597 (FAAH inhibitor) (7 days) | MAP2 | Immunocytochemistry | ~3.1-fold increase compared to control |

Table 2: Effect of this compound (DHA) on the Expression of Key Regulatory Genes in Neural Stem Cells

| Treatment | Gene | Method | Result | Reference |

| DHA | Hes1 (Hairy and enhancer of split 1) | mRNA and Protein Analysis | Significant decrease from day 1 to day 4 | |

| DHA | NeuroD | mRNA Analysis | Significant increase from day 1 to day 4 | |

| DHA | p27kip1 | Protein Analysis | Prolonged expression, leading to cell cycle exit | |

| DHA | BDNF (Brain-Derived Neurotrophic Factor) | Not specified | Implicated as a downstream target of CREB activation |

Signaling Pathways

The pro-neurogenic effects of this compound and its metabolite synaptamide are primarily mediated through the activation of a specific G-protein coupled receptor and a subsequent intracellular signaling cascade.

The GPR110-PKA-CREB Signaling Pathway

The central signaling pathway initiated by synaptamide involves the G-protein coupled receptor 110 (GPR110), also known as ADGRF1. Synaptamide acts as a potent endogenous ligand for GPR110. Binding of synaptamide to GPR110 triggers a conformational change that activates the associated Gαs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevation in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus and acts as a transcription factor. Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their expression to promote neuronal differentiation. Key downstream targets of the CREB-dependent transcriptional activation include the neurogenic transcription factor NeuroD and Brain-Derived Neurotrophic Factor (BDNF).

Regulation of Basic Helix-Loop-Helix (bHLH) Transcription Factors

This compound influences the expression of key basic helix-loop-helix (bHLH) transcription factors that govern the fate of neural stem cells. Specifically, it has been shown to decrease the expression of Hes1, an inhibitor of neuronal differentiation. Concurrently, it increases the expression of pro-neuronal bHLH factors such as NeuroD. This shift in the balance of bHLH transcription factors is a critical mechanism by which this compound promotes the commitment of NSCs to a neuronal lineage.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols cited in the literature.

Neural Stem Cell Culture and Differentiation

-

NSC Isolation and Culture:

-

Neural stem cells are typically isolated from the forebrain cortices of embryonic day 14.5 rats.

-

The tissue is mechanically dissociated into single cells in a serum-free N2 medium.

-

Cells are cultured as neurospheres in a medium supplemented with basic fibroblast growth factor (bFGF) and heparin.

-

-

Induction of Neuronal Differentiation:

-

To induce differentiation, neurospheres are dissociated and plated on a suitable substrate.

-

The growth factors (e.g., bFGF) are withdrawn from the culture medium.

-

This compound (DHA) or synaptamide is added to the differentiation medium at the desired concentration (e.g., 1 µM for DHA, 10 nM for synaptamide).

-

The cells are cultured for a period of 7 days to allow for differentiation.

-

Immunocytochemistry

-

Cell Fixation: Differentiated cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilization and Blocking: Cells are permeabilized (e.g., with Triton X-100) and blocked with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against neuronal markers such as MAP2 (Microtubule-Associated Protein 2) and Tuj-1 (βIII-tubulin).

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Visualization: The cells are counterstained with a nuclear stain (e.g., DAPI) and visualized using fluorescence microscopy.

-

Quantification: The percentage of marker-positive cells is determined by counting cells in multiple fields of view.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from the cultured cells.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., MAP2, Tuj-1, pCREB, CREB, Hes1).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Densitometry: The intensity of the protein bands is quantified using densitometry software.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is performed using gene-specific primers for target genes (e.g., Hes1, NeuroD) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion

This compound and its metabolite synaptamide are potent inducers of neuronal differentiation in neural stem cells. Their effects are mediated by a well-defined signaling pathway involving the GPR110 receptor and the subsequent activation of the PKA-CREB axis. This leads to changes in the expression of key transcription factors, such as the downregulation of the inhibitory factor Hes1 and the upregulation of the pro-neuronal factor NeuroD. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound in neuroregenerative medicine. Future studies should aim to further elucidate the full spectrum of gene expression changes and explore the in vivo efficacy of these compounds in promoting neuronal repair.

References

The Metabolic Journey of Doconexent Sodium: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is an omega-3 fatty acid of significant interest in nutritional science and drug development. As a primary structural component of the human brain, cerebral cortex, skin, and retina, its metabolic fate is crucial for understanding its physiological roles and therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the in-vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by experimental methodologies and quantitative data.

Absorption

Following oral administration, this compound is hydrolyzed in the intestine, releasing free DHA. The absorption of DHA is influenced by its chemical and physical form. Studies in rats have shown that DHA in the form of monoglycerides and emulsions leads to more effective absorption compared to ethyl esters.[3] One study demonstrated that a self-emulsifying drug delivery system (SEDDS) improved the absorbability of DHA in healthy human participants.

The primary route of absorption for long-chain fatty acids like DHA is through the lymphatic system.[3] After uptake by enterocytes, DHA is re-esterified into triglycerides and incorporated into chylomicrons, which are then secreted into the lymph.[3]

Distribution

Once in the systemic circulation, DHA is distributed to various tissues throughout the body. It is a principal n-3 fatty acid in tissues, with particularly high concentrations in neural and retinal tissues. The brain, in particular, has a high demand for DHA, but its synthesis within the brain is limited. Therefore, it relies on uptake from the plasma.

Two main plasma pools supply the brain with DHA: the nonesterified DHA (NE-DHA) pool and the lysophosphatidylcholine (lysoPtdCho)-DHA pool. While NE-DHA is the main quantitative contributor, lysoPtdCho-DHA has a longer plasma half-life and a higher brain partition coefficient. The transport of DHA across the blood-brain barrier is a complex process involving fatty acid transport proteins (FATPs) and fatty acid-binding proteins (FABPs).

Quantitative Tissue Distribution of DHA

The following table summarizes the distribution of DHA in various tissues as reported in animal studies.

| Tissue | Species | DHA Concentration (example values) | Reference |

| Brain | Mouse | 16.6 ± 0.3 µmol/g (ALA diet) vs. 18.0 ± 0.3 µmol/g (DHA diet) | |

| Liver | Mouse | Lower in ALA diet compared to DHA diet | |

| Serum | Mouse | 40-60% lower in ALA diet compared to DHA diet | |

| Red Blood Cells | Mouse | 40-60% lower in ALA diet compared to DHA diet | |

| Mammary Tumor | Rat | Dose-dependent increase in phospholipids and triacylglycerol fractions |

Metabolism

The metabolism of DHA is a multifaceted process involving several key pathways, primarily occurring in the liver.

Retroconversion to Eicosapentaenoic Acid (EPA)

A significant metabolic fate of DHA is its retroconversion to EPA (20:5n-3). This process involves a cycle of peroxisomal β-oxidation. Studies in human cells have shown that this retroconversion is more active in non-neuronal cells compared to neuronal cells. This pathway is crucial as it can influence the balance of omega-3 fatty acids in the body.

Peroxisomal β-Oxidation

Peroxisomes play a central role in the metabolism of very-long-chain fatty acids like DHA. The β-oxidation of tetracosahexaenoic acid (C24:6n-3), a precursor in DHA synthesis, to DHA (C22:6n-3) occurs in the peroxisomes. This process involves a series of enzymatic reactions catalyzed by straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.

Formation of Bioactive Lipid Mediators